molecular formula C6H4ClF3N2O B13677587 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine

5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine

Cat. No.: B13677587
M. Wt: 212.56 g/mol
InChI Key: FHAGLTOFSZHDAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine: is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a chlorine atom, a methoxy group, and a trifluoromethyl group attached to the pyrimidine ring. Pyrimidines are significant in various fields, including pharmaceuticals, agrochemicals, and materials science, due to their diverse biological activities and chemical properties.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Coupling Reactions: Boronic acids or esters with palladium catalysts.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of pyrimidine-based drugs .

Medicine: Its structural features are explored for designing drugs with improved efficacy and reduced side effects .

Industry: In the agrochemical industry, this compound is used as a precursor for the synthesis of herbicides and pesticides. Its derivatives exhibit potent biological activities against various pests .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine and methoxy groups contribute to the compound’s binding affinity to target proteins or enzymes, modulating their activity. The exact molecular pathways and targets depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)pyrimidine
  • 5-Chloro-2-methoxy-4-(trifluoromethyl)aniline
  • 2-Chloro-5-(trifluoromethyl)pyridine

Comparison: 5-Chloro-2-methoxy-4-(trifluoromethyl)pyrimidine is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in research and industry .

Properties

Molecular Formula

C6H4ClF3N2O

Molecular Weight

212.56 g/mol

IUPAC Name

5-chloro-2-methoxy-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C6H4ClF3N2O/c1-13-5-11-2-3(7)4(12-5)6(8,9)10/h2H,1H3

InChI Key

FHAGLTOFSZHDAF-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=N1)C(F)(F)F)Cl

Origin of Product

United States

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